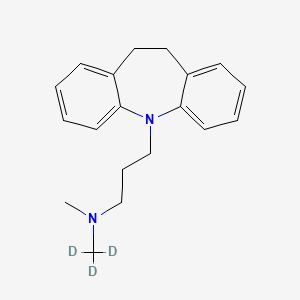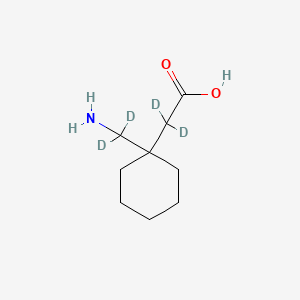
Ropinirole-d14 HCl (di-n-propyl-d14)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ropinirole-d14 HCl (di-n-propyl-d14) is a unique chemical compound used in scientific research . It is a non-ergoline dopamine agonist used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome . It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes .
Molecular Structure Analysis
The molecular structure of Ropinirole-d14 HCl (di-n-propyl-d14) is described as 4-[2-(Di-n-propylamino)ethyl]-2-indolinone HCl . The molecular weight is 310.92 .Physical And Chemical Properties Analysis
Ropinirole-d14 HCl (di-n-propyl-d14) has a molecular weight of 310.92 . It is stable if stored under recommended conditions .Scientific Research Applications
Analytical Methodology:
- Ropinirole HCl, a selective non-ergoline dopamine D2-like receptor agonist, has been characterized analytically using High-Performance Liquid Chromatography (HPLC) and Fourier Transform Infrared Spectroscopy (FT-IR) (Abhishek Ch et al., 2015).
Formulation Design for Intranasal Delivery:
- Research on the design of nasal microspheres of ropinirole HCl using mucoadhesive polymers and the emulsion solvent evaporation technique has been conducted, focusing on the influence of formulation and process variables on microsphere formation and release characteristics (Shubhrajit Mantry & A. Balaji, 2017).
Nanoparticle Development for Brain Targeting:
- Polysorbate 80 coated crosslinked chitosan nanoparticles of ropinirole HCl have been developed for targeted brain delivery, showing potential in treating Parkinson's disease due to their ability to overcome the drug's extensive first-pass metabolism (S. Ray et al., 2018).
Intranasal Solid Lipid Nanoparticles:
- A study focused on ropinirole hydrochloride loaded in solid lipid nanoparticles for intranasal delivery, aimed at avoiding hepatic first-pass metabolism and improving therapeutic efficacy in Parkinson’s disease treatment (Chandrakantsing V. Pardeshi et al., 2013).
Drug Release Behavior in Polyester Nanocarriers:
- Research on ropinirole HCl-loaded nanoparticles using polyesters with varying degrees of crystallinity has been conducted, focusing on the effect of the polymer matrix's crystallinity on drug release behavior (Vassilios Karavelidis et al., 2011).
Stability-Indicating Chromatographic Methods:
- Studies on the development of stability-indicating high-performance thin-layer chromatographic (HPTLC) methods for ropinirole HCl analysis, involving degradation kinetic profiling, have been reported (G. Mustafa et al., 2013).
Ethosomal Gel for Transdermal Delivery:
- Research on the formulation of ethosomal gel of ropinirole hydrochloride for transdermal application has been conducted, aiming to deliver the drug into systemic circulation through the transdermal route (Ashish D. Mishra et al., 2013).
Synthesis Methods:
- A summary and comparison of the synthetic methods of ropinirole hydrochloride have been provided to offer insights for its further research and commercial processing (Zhou Jian-ming, 2008).
Safety And Hazards
properties
CAS RN |
1132746-05-4 |
|---|---|
Product Name |
Ropinirole-d14 HCl (di-n-propyl-d14) |
Molecular Formula |
C16H10D14N2O·HCl |
Molecular Weight |
310.92 |
Purity |
95% by HPLC; 99% atom D; |
Related CAS |
91374-20-8 (unlabelled) |
synonyms |
4-[2-(Di-n-propylamino)ethyl]-2-indolinone HCl |
tag |
Ropinirole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)




